3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione
Overview
Description
3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a methoxybenzyl group attached to the imidazolidine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione typically involves the reaction of 4-methoxybenzylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature of around -78°C to ensure the formation of the desired product. The reaction mixture is then allowed to warm to room temperature, and the product is isolated by standard purification techniques such as chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The final product is typically purified using crystallization or distillation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for halogenation reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazolidine-2,4-diones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-1-methylimidazolidine-2,4-dione
- 3-(4-Methoxybenzyl)-1-ethylimidazolidine-2,4-dione
- 3-(4-Methoxybenzyl)-1-methylimidazolidine-2,5-dione
Uniqueness
3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione is unique due to the specific positioning of the methoxybenzyl group and the imidazolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the development of new materials and therapeutic agents .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-methylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-13-8-11(15)14(12(13)16)7-9-3-5-10(17-2)6-4-9/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVXZSJADRCKGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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